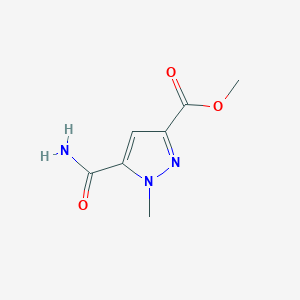![molecular formula C8H14ClF2N B6166718 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride CAS No. 1784334-69-5](/img/no-structure.png)
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride (DFAS) is an organic compound that is commonly used in laboratory experiments. It is a colorless solid with a melting point of 175-177°C and is soluble in methanol, ethanol, and acetone. DFAS is a versatile compound that can be used in a variety of scientific applications, including synthesis, drug discovery, and biochemical research.
科学研究应用
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride has a variety of scientific applications, including drug discovery and biochemical research. In drug discovery, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to synthesize novel compounds that can be tested for their potential therapeutic efficacy. In biochemical research, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to synthesize small molecules that can be used to study the structure and function of biological pathways.
作用机制
The mechanism of action of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride is not fully understood. However, it is believed that the compound binds to proteins, enzymes, and other biomolecules, and alters their structure and function. Additionally, it is believed that 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can interact with other small molecules, such as hormones and neurotransmitters, and influence their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride are not fully understood. However, it is believed that the compound can alter the structure and function of proteins, enzymes, and other biomolecules. Additionally, it is believed that 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can interact with other small molecules, such as hormones and neurotransmitters, and influence their activity.
实验室实验的优点和局限性
The advantages of using 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments include its versatility, its low cost, and its low toxicity. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be synthesized using a variety of methods, making it a useful compound for drug discovery and biochemical research.
The main limitation of using 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments is its low solubility in water. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride is not as stable as other compounds, and is susceptible to oxidation and hydrolysis.
未来方向
There are a number of potential future directions for the use of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments. These include further research into its mechanism of action, the development of more efficient synthesis methods, and the use of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in drug discovery and biochemical research. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride could be used to study the structure and function of proteins, enzymes, and other biomolecules, as well as the structure and function of biological pathways. Finally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride could be used to synthesize small molecules that could be used to study the activity of hormones and neurotransmitters.
合成方法
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. The Grignard reaction is the most common method of synthesis, and involves the reaction of an organomagnesium halide with an aldehyde or ketone to form an alcohol. The Wittig reaction involves the reaction of an organophosphorus compound with an aldehyde or ketone to form an alkene. Finally, the Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride involves the reaction of 4,4-difluorocyclohexanone with 1,6-diaminohexane followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4,4-difluorocyclohexanone", "1,6-diaminohexane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-difluorocyclohexanone is reacted with 1,6-diaminohexane in the presence of a suitable solvent and a catalyst to form the intermediate 4,4-difluoro-1-azaspiro[4.4]nonane.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride." ] } | |
CAS 编号 |
1784334-69-5 |
产品名称 |
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride |
分子式 |
C8H14ClF2N |
分子量 |
197.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



